molecular formula C14H12BrN3O B8497718 6-bromo-2-(4-methoxybenzyl)-1H-imidazo[4,5-b]pyridine

6-bromo-2-(4-methoxybenzyl)-1H-imidazo[4,5-b]pyridine

Cat. No. B8497718
M. Wt: 318.17 g/mol
InChI Key: NFSNRWXYAXOHRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07622479B2

Procedure details

A mixture of 2,3-diamino-5-bromopyridine (Compound of Reference Example 1) (1.32 g) and 4-methoxyphenylacetyl chloride (1.29 g) was stirred in the absence of solvent at 170° C. for 1.5 hour. The mixture was distributed with ethyl acetate-tetrahydrofuran (3:1, v/v) and water (at that time, the water layer was neutralized with 1 N sodium hydroxide). The organic layer was washed with water, dried over MgSO4, and the solvent was distilled off under reduced pressure. The resulting crystals were collected by filtration to obtain 6-bromo-2-(4-methoxybenzyl)-1H-imidazo[4,5-b]pyridine (1.22 g, 55%).
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
1.29 g
Type
reactant
Reaction Step One
Name
ethyl acetate tetrahydrofuran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([NH2:8])=[CH:6][C:5]([Br:9])=[CH:4][N:3]=1.[CH3:10][O:11][C:12]1[CH:17]=[CH:16][C:15]([CH2:18][C:19](Cl)=O)=[CH:14][CH:13]=1.C(OCC)(=O)C.O1CCCC1.[OH-].[Na+]>O>[Br:9][C:5]1[CH:6]=[C:7]2[NH:8][C:19]([CH2:18][C:15]3[CH:16]=[CH:17][C:12]([O:11][CH3:10])=[CH:13][CH:14]=3)=[N:1][C:2]2=[N:3][CH:4]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
1.32 g
Type
reactant
Smiles
NC1=NC=C(C=C1N)Br
Name
Quantity
1.29 g
Type
reactant
Smiles
COC1=CC=C(C=C1)CC(=O)Cl
Step Two
Name
ethyl acetate tetrahydrofuran
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Stirring
Type
CUSTOM
Details
was stirred in the absence of solvent at 170° C. for 1.5 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
FILTRATION
Type
FILTRATION
Details
The resulting crystals were collected by filtration

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrC=1C=C2C(=NC1)N=C(N2)CC2=CC=C(C=C2)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.22 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 54.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.